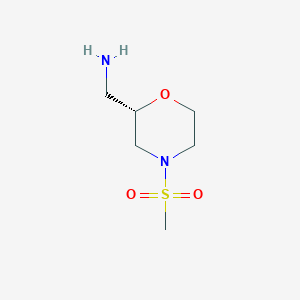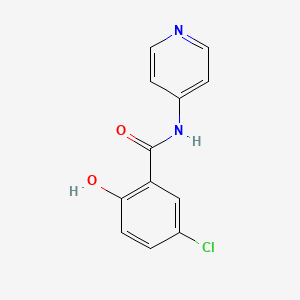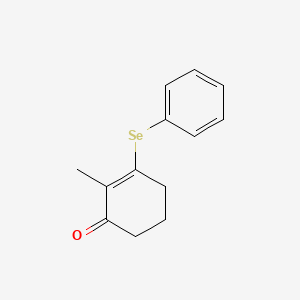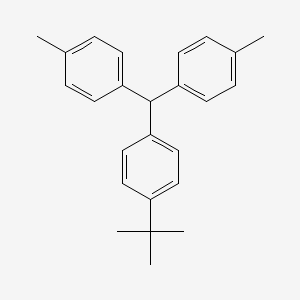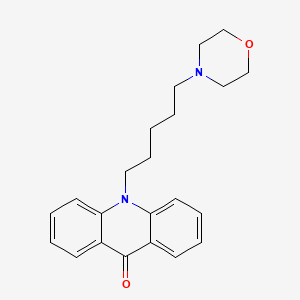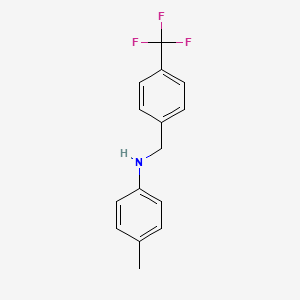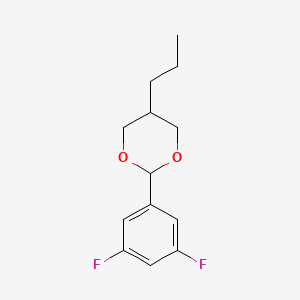
2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a difluorophenyl group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane typically involves the reaction of 3,5-difluorobenzaldehyde with propylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to cyclization with ethylene glycol under acidic conditions to yield the desired dioxane compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the dioxane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated dioxane derivatives.
Scientific Research Applications
2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
Comparison: Compared to these similar compounds, 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane exhibits unique properties due to the presence of the dioxane ring, which can influence its chemical reactivity and biological activity. The difluorophenyl group also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
CAS No. |
202476-46-8 |
|---|---|
Molecular Formula |
C13H16F2O2 |
Molecular Weight |
242.26 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C13H16F2O2/c1-2-3-9-7-16-13(17-8-9)10-4-11(14)6-12(15)5-10/h4-6,9,13H,2-3,7-8H2,1H3 |
InChI Key |
BOLVIBIHTXZVFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1COC(OC1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)
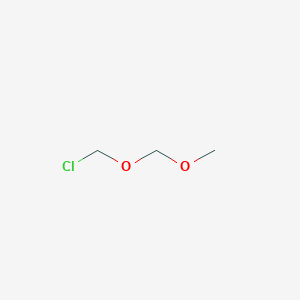
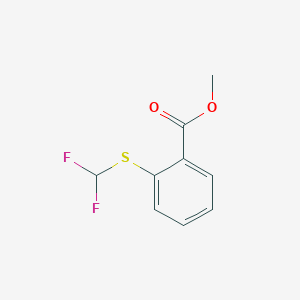


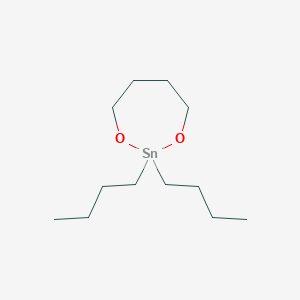
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)

